Cas no 2093828-12-5 (N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide)

N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide is a specialized cyclopropane derivative featuring a fluorinated phenyl group and a cyanomethyl carboxamide moiety. This compound is of interest in medicinal and agrochemical research due to its unique structural properties, which combine a strained cyclopropane ring with fluorine substitution, enhancing its potential as a bioactive intermediate. The presence of the cyano group offers versatility for further functionalization, making it valuable in synthetic chemistry applications. Its well-defined stereochemistry and stability under various conditions contribute to its utility in the development of novel pharmaceuticals or crop protection agents. The compound is typically handled under controlled conditions due to its reactive functional groups.
N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide structure
2093828-12-5 structure
Product name:N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide
CAS No:2093828-12-5
MF:C12H11FN2O
Molecular Weight:218.226946115494
CID:6323465
PubChem ID:126794049

N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide
    • Z2331361954
    • 2093828-12-5
    • EN300-26684054
    • AKOS033866974
    • インチ: 1S/C12H11FN2O/c13-12(9-4-2-1-3-5-9)8-10(12)11(16)15-7-6-14/h1-5,10H,7-8H2,(H,15,16)
    • InChIKey: BSLUYDHPRHMPIP-UHFFFAOYSA-N
    • SMILES: FC1(C2C=CC=CC=2)CC1C(NCC#N)=O

計算された属性

  • 精确分子量: 218.08554114g/mol
  • 同位素质量: 218.08554114g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 329
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 52.9Ų

N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26684054-0.05g
N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide
2093828-12-5 95.0%
0.05g
$212.0 2025-03-20

N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide 関連文献

N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamideに関する追加情報

Comprehensive Overview of N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide (CAS No. 2093828-12-5)

N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide (CAS No. 2093828-12-5) is a specialized cyclopropane derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique fluorinated phenylcyclopropane core coupled with a cyanomethyl carboxamide moiety, making it a versatile intermediate for drug discovery and material science applications. Its molecular structure combines the steric constraints of the cyclopropane ring with the electronic effects of fluorine substitution, offering distinct reactivity profiles.

In recent years, the demand for fluorinated organic compounds like 2093828-12-5 has surged due to their enhanced metabolic stability and bioavailability—a hot topic in medicinal chemistry. Researchers are particularly interested in how the fluoro-phenyl group influences binding affinity in target proteins, a subject frequently queried in academic databases and AI-driven literature searches. The cyanomethyl side chain further expands its utility, enabling click chemistry or bioconjugation strategies popularized in proteomics and diagnostics.

The synthesis of N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide typically involves multi-step protocols, including cyclopropanation of styrene derivatives followed by fluorination and amide coupling. These methods align with green chemistry trends, as evidenced by growing searches for "sustainable fluorination techniques" and "atom-economical cyclopropane synthesis." Analytical characterization via NMR, HPLC, and mass spectrometry confirms its high purity, a critical parameter for end-users.

Applications of this compound span small-molecule inhibitors development, particularly in kinase and protease research—areas dominating recent PubMed queries. Its rigid cyclopropane scaffold is prized for mimicking peptide bonds while resisting enzymatic degradation, addressing FAQs about "improving drug half-life." Additionally, the phenyl-fluorine interaction is leveraged in materials science for designing liquid crystals or polymers with tailored dielectric properties.

From an SEO perspective, content around CAS 2093828-12-5 benefits from integrating trending terms like "fluorine in drug design" or "cyclopropane as bioisostere." The compound’s nomenclature—N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide—also matches long-tail keywords used by specialty chemical suppliers. Regulatory-wise, it falls outside restricted categories, ensuring compliance in digital marketing.

Ongoing studies explore its potential in catalysis and asymmetric synthesis, responding to industry demands for chiral building blocks. As AI-assisted molecular modeling gains traction, computational studies on this compound’s conformational dynamics could yield insights into its stereoelectronic effects—a topic frequently cited in Q&A forums.

In summary, 2093828-12-5 exemplifies the convergence of structural ingenuity and functional adaptability. Its relevance to precision medicine and advanced materials ensures sustained scientific interest, while its synthetic accessibility meets industrial scalability requirements—key considerations for researchers and procurement specialists alike.

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